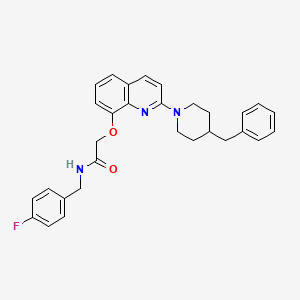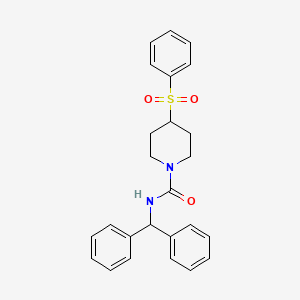![molecular formula C15H13BrO2 B2480672 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 426224-20-6](/img/structure/B2480672.png)
5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde" is a compound of interest in the field of organic chemistry, particularly for its potential in synthesizing various organic molecules and materials with specific properties. The synthesis and characterization of related compounds have been documented, providing insights into their molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related bromoalkoxy benzaldehydes involves multiple steps, including bromination, alkoxylation, and condensation reactions. A method reported by Dubost et al. (2011) involves a palladium-catalyzed ortho-bromination of benzaldehydes, highlighting the selective introduction of bromine into the molecular structure (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).
Molecular Structure Analysis
The molecular structure and properties of similar bromoalkoxy benzaldehydes have been characterized using various spectroscopic techniques, including FT-IR, GC-MS, NMR, and X-ray crystallography. These analyses offer insights into the molecular conformation, electronic distribution, and intermolecular interactions of these compounds (Balachander & Manimekalai, 2017).
Chemical Reactions and Properties
These bromoalkoxy benzaldehydes participate in various chemical reactions, including nucleophilic substitution, which allows for further functionalization of the molecule. Their chemical properties are influenced by the presence of the bromo and alkoxy groups, which can direct further chemical transformations (Sadekov, Maksimenko, Zakharov, & Rivkin, 1994).
Applications De Recherche Scientifique
Antioxidant and Cytotoxic Activities
5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde and related compounds have been studied for their antioxidant and cytotoxic activities. For instance, halo-benzaldehyde derivatives isolated from the green alga Avrainvillea amadelpha demonstrated mild and weak cytotoxic activity against cancer cell lines, with notable antioxidant properties as well (Hawas et al., 2021).
Synthesis and Spectral Analysis
The compound has been the focus of synthesis and spectral analysis studies. One such study involved the synthesis and characterization of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes, highlighting the compound's potential in various chemical applications (Balachander & Manimekalai, 2017).
Synthesis of S,N-Disubstituted Derivatives
Research has also been conducted on the synthesis of S,N-disubstituted derivatives of related compounds, indicating the versatility of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde in chemical reactions (Pospieszny & Wyrzykiewicz, 2008).
Synthesis of Benzamide Derivatives
This compound has been used in the synthesis of benzamide derivatives, showcasing its utility in the development of potential pharmacological agents (Bi, 2015).
Ortho-bromination of Benzaldoximes
The selective ortho-bromination of benzaldoximes using this compound demonstrates its application in specialized chemical syntheses (Dubost et al., 2011).
Liquid-phase Oxidation Studies
Its use in liquid-phase oxidation studies, particularly in catalysis involving methylbenzenes, further highlights its application in industrial chemical processes (Okada & Kamiya, 1981).
Isolation and Pharmacological Activities
The isolation and study of its pharmacological activities, particularly from marine sources like the red alga Rhodomela confervoides, emphasize its relevance in the discovery of new bioactive compounds (Lijun et al., 2005).
Cellular Antioxidant Effect
Studies on its cellular antioxidant effects, such as the inhibition of inflammatory mediators in cell models, underscore its potential therapeutic applications (Kim et al., 2016).
Mécanisme D'action
Target of Action
It is known that the compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
The presence of two halogens (bromine and chlorine) on the benzene ring could potentially affect its reactivity. Additionally, the methoxy group (OCH3) on the benzyl ring might influence solubility and electronic properties.
Biochemical Pathways
The compound’s structure suggests it may participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s molecular weight is 30517 , which may influence its bioavailability.
Result of Action
The compound’s reactivity and solubility, influenced by its halogens and methoxy group, likely play a role in its interactions with cellular targets.
Propriétés
IUPAC Name |
5-bromo-2-[(4-methylphenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-14(16)8-13(15)9-17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRFEPQHOCGTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2480590.png)
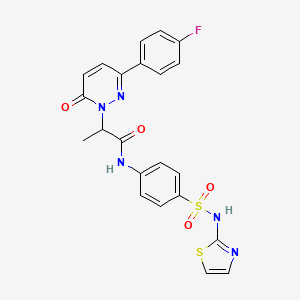
![(E)-4-(N,N-diisobutylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480593.png)

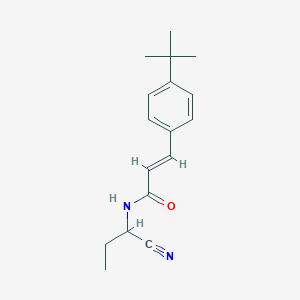
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2480597.png)

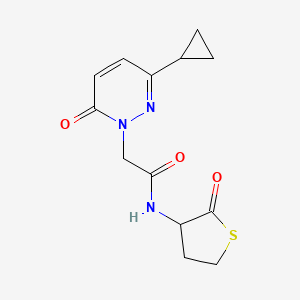
![2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2480603.png)
![4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2480604.png)
